molecular formula C6H8F2O B1454767 3,3-Bis(fluoromethyl)cyclobutan-1-one CAS No. 1398570-16-5

3,3-Bis(fluoromethyl)cyclobutan-1-one

Cat. No.: B1454767
CAS No.: 1398570-16-5
M. Wt: 134.12 g/mol
InChI Key: DTHOWPFSOJPHSI-UHFFFAOYSA-N
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Description

3,3-Bis(fluoromethyl)cyclobutan-1-one is a chemical compound with the molecular formula C₆H₈F₂O and a molecular weight of 134.13 g/mol . This compound is characterized by the presence of two fluoromethyl groups attached to a cyclobutanone ring, making it a unique and interesting molecule for various chemical studies and applications.

Properties

IUPAC Name

3,3-bis(fluoromethyl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O/c7-3-6(4-8)1-5(9)2-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHOWPFSOJPHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC1(CF)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,3-Bis(fluoromethyl)cyclobutan-1-one typically involves the reaction of cyclobutanone with fluoromethylating agents under controlled conditions. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out in an inert atmosphere, often under low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

3,3-Bis(fluoromethyl)cyclobutan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,3-Bis(fluoromethyl)cyclobutan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, especially in understanding enzyme interactions and metabolic pathways.

    Medicine: Fluorinated compounds, including 3,3-Bis(fluoromethyl)cyclobutan-1-one, are explored for their potential use in drug development due to their stability and bioavailability.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3-Bis(fluoromethyl)cyclobutan-1-one involves its interaction with molecular targets through its fluoromethyl groups. These groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The cyclobutanone ring provides a rigid framework that can interact with specific enzymes or receptors, modulating their activity and leading to various biochemical effects .

Comparison with Similar Compounds

3,3-Bis(fluoromethyl)cyclobutan-1-one can be compared with other fluorinated cyclobutanones and cyclobutanes. Similar compounds include:

The uniqueness of 3,3-Bis(fluoromethyl)cyclobutan-1-one lies in its dual fluoromethyl groups, which impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

3,3-Bis(fluoromethyl)cyclobutan-1-one is a fluorinated cyclobutanone with the molecular formula C₆H₈F₂O and a molecular weight of 134.13 g/mol. This compound has garnered attention in both organic synthesis and biological research due to its unique structural properties and potential applications in medicinal chemistry.

The synthesis of 3,3-Bis(fluoromethyl)cyclobutan-1-one typically involves the reaction of cyclobutanone with fluoromethylating agents like diethylaminosulfur trifluoride (DAST) under controlled conditions. The compound exhibits various chemical reactivity, including:

  • Oxidation : Can be oxidized to form carboxylic acids.
  • Reduction : Reducible to alcohol derivatives using lithium aluminum hydride (LiAlH₄).
  • Substitution : Nucleophilic substitution at the fluoromethyl groups is possible, allowing for further functionalization.

These reactions are often conducted in organic solvents like dichloromethane or tetrahydrofuran, with temperatures ranging from -78°C to room temperature .

The biological activity of 3,3-Bis(fluoromethyl)cyclobutan-1-one is primarily attributed to its fluoromethyl groups, which facilitate interactions with molecular targets through hydrogen bonding and other non-covalent interactions. The rigid cyclobutanone framework allows for specific interactions with enzymes or receptors, potentially modulating their activity .

Enzyme Interactions

Studies indicate that compounds containing fluorinated groups often exhibit enhanced binding affinities to various enzymes compared to their non-fluorinated counterparts. For instance, the inclusion of fluorine in drug design has been shown to improve pharmacological profiles by increasing metabolic stability and bioavailability .

Case Studies

Comparative Analysis

To better understand the biological implications of 3,3-Bis(fluoromethyl)cyclobutan-1-one, a comparison with related compounds can be insightful:

CompoundBiological ActivityNotable Features
3,3-Difluorocyclobutanone Moderate antimicrobial activityLacks additional fluoromethyl groups
3,3-Bis(chloromethyl)cyclobutan-1-one Lower potency in enzyme inhibitionSubstitutes chlorine for fluorine
Cyclobutanone Basic structural analogNo fluorination; serves as a control

This table illustrates how variations in fluorination can affect biological activity and provides a framework for future research into the specific effects of 3,3-Bis(fluoromethyl)cyclobutan-1-one.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Bis(fluoromethyl)cyclobutan-1-one
Reactant of Route 2
3,3-Bis(fluoromethyl)cyclobutan-1-one

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